molecular formula C12H13FO3 B1415200 Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate CAS No. 1924165-81-0

Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate

Cat. No.: B1415200
CAS No.: 1924165-81-0
M. Wt: 224.23 g/mol
InChI Key: MLRNTIYGBVKJRU-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate: is a chemical compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . This compound belongs to the class of esters and is characterized by its unique structure, which includes a cyclobutane ring substituted with a fluorophenoxy group and a methoxy carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate typically involves the reaction of 4-fluorophenol with 1,4-dibromobutane followed by esterification with methyl chloroformate . The reaction conditions require careful control of temperature and the use of a suitable base, such as triethylamine , to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: . The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: : Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .

  • Substitution: : Nucleophilic substitution reactions are typically performed using alkyl halides in the presence of a base.

Major Products Formed: : The major products formed from these reactions include fluorophenol derivatives , cyclobutane derivatives , and ester derivatives .

Scientific Research Applications

Chemistry: : In chemistry, Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: fluorinated compounds and their interactions with biological systems.

Medicine: : In the field of medicine, this compound is being investigated for its potential use in drug discovery and pharmaceutical development . Its fluorinated structure may enhance the bioactivity and pharmacokinetic properties of certain drugs.

Industry: : In industry, the compound is used in the synthesis of advanced materials and chemicals . Its unique properties make it suitable for applications in material science and chemical analysis.

Mechanism of Action

The mechanism by which Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound's ability to bind to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways involved are still under investigation, but the compound's unique structure suggests potential for diverse biological effects.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate include Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate , Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate , and Methyl 1-(4-chlorophenoxy)cyclobutanecarboxylate .

Uniqueness: : this compound is unique due to the presence of the fluorophenoxy group at the 4-position, which imparts distinct chemical and biological properties compared to its analogs. This fluorine atom enhances the compound's reactivity and potential for biological activity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 1-(4-fluorophenoxy)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-15-11(14)12(7-2-8-12)16-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRNTIYGBVKJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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